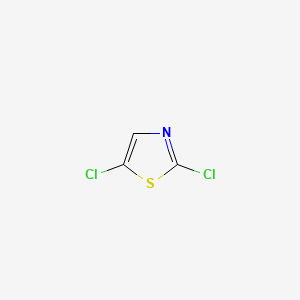

2,5-Dichlorothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJACWOWEJJYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16629-14-4 | |

| Record name | 2,5-dichloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiazole can be synthesized through several methods. One common synthetic route involves the chlorination of thiazole. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or sulfuryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichlorothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent, and mild heating conditions.

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups depending on the nucleophile used.

Oxidation: Formation of sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2,5-Dichlorothiazole has been studied for its potential antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various pathogens. For instance, thiazole-based compounds have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study demonstrated that thiazole derivatives, including those containing this compound, can inhibit cancer cell proliferation in vitro. Notably, compounds derived from thiazoles have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) .

Case Study: Antitumor Agents

In a recent study, new thiazole derivatives were synthesized and tested for their anticancer activity. One compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, demonstrating selective cytotoxicity . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Agricultural Applications

Fungicides and Herbicides

this compound is utilized in the formulation of agrochemicals due to its antifungal properties. It serves as an active ingredient in fungicides that protect crops from fungal infections. Its effectiveness against plant pathogens makes it a valuable component in agricultural practices .

Chemical Synthesis

Building Block for Heterocycles

The compound is employed as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry .

Material Science

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength of polymers, making it useful in developing advanced materials for industrial applications .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans |

| Anticancer Properties | Inhibits proliferation in HepG-2 and A549 cell lines | |

| Agricultural | Fungicides | Active ingredient in agrochemicals for crop protection |

| Chemical Synthesis | Building Block | Precursor for synthesizing complex heterocycles |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties of polymers |

Wirkmechanismus

The mechanism of action of 2,5-Dichlorothiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors in microorganisms or cancer cells, leading to inhibition of their growth or proliferation. The molecular pathways involved may include disruption of DNA synthesis, inhibition of enzyme activity, or interference with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties of Selected Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heteroatom |

|---|---|---|---|---|---|

| 2,5-Dichlorothiazole | 2941-48-2 | C₃HCl₂NS | 164.02 | Cl (2,5) | S |

| 2,4-Dichlorothiazole | 4175-76-2 | C₃HCl₂NS | 164.02 | Cl (2,4) | S |

| 2,6-Dichlorothiazole | 3622-23-9 | C₃HCl₂NS | 164.02 | Cl (2,6) | S |

| 2,5-Diethylthiazole | 15729-76-7 | C₇H₁₁NS | 141.23 | Ethyl (2,5) | S |

| 2,5-Diphenyloxazole | - | C₁₅H₁₁NO | 221.26 | Phenyl (2,5) | O |

| 2,5-Dichlorobenzooxazole | 3621-81-6 | C₇H₃Cl₂NO | 204.01 | Cl (2,5); Benzofused | O, N |

Key Observations :

- Substituent Position : Chlorine placement significantly impacts reactivity. For example, this compound exhibits distinct electronic effects compared to 2,4- or 2,6-isomers due to resonance and steric differences .

- Heteroatom : Thiazoles (sulfur) are more electron-deficient than oxazoles (oxygen), making thiazoles more reactive in nucleophilic aromatic substitution .

- Functional Groups : Ethyl groups in 2,5-diethylthiazole increase lipophilicity but reduce electrophilicity compared to chlorinated analogs .

Pharmacological and Antiplasmodial Efficacy

Table 2: Antiplasmodial Activity of 2,5-Diphenyloxazole Derivatives vs. Controls (Summarized from –5)

| Compound | IC₅₀ (nM) Plasmodium falciparum | Selectivity Index (SI) | Drug-Likeness (SwissADME) |

|---|---|---|---|

| 2,5-Diphenyloxazole-7 | 28.4 | >10 | Yes |

| 2,5-Diphenyloxazole-12 | 45.6 | >8 | Yes |

| Artemisinin (ART) | 1.2 | >100 | - |

| Chloroquine (CHQ) | 12.7 | >50 | - |

Key Findings :

- While 2,5-diphenyloxazole derivatives exhibit moderate antiplasmodial activity (IC₅₀: 28–45 nM), they are less potent than ART or CHQ .

- All tested 2,5-diphenyloxazoles meet drug-likeness criteria (Lipinski’s Rule of Five) due to favorable logP (<5), molecular weight (<500 g/mol), and hydrogen bonding capacity .

Biologische Aktivität

2,5-Dichlorothiazole is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified as a thiazole derivative, which is known for its wide range of biological activities including antimicrobial, antifungal, and antitumor properties. Its structural composition allows it to interact with various biological targets, influencing cellular functions and biochemical pathways.

Target Interactions:

- This compound primarily interacts with enzymes and receptors critical for pathogen survival and tumor growth. One notable target is cyclooxygenase-2 (COX-2), which is involved in inflammatory responses. The compound has been shown to inhibit COX-2 activity, leading to a reduction in pro-inflammatory mediators.

Biochemical Pathways:

- The compound influences multiple biochemical pathways by modulating enzyme activity and gene expression. For instance, its inhibition of COX-2 can alter the expression of genes related to inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth:

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cells. For example, it demonstrated significant activity against B16 murine melanoma cells:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16 Murine Melanoma | 15 |

Case Studies

- Antiparasitic Activity : A study investigated the efficacy of thiazole derivatives, including this compound, against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited potent activity in vitro and showed promise in animal models .

- Antitubercular Activity : A series of derivatives based on thiazole structures were synthesized and evaluated for their antitubercular properties. Among these compounds, some derivatives of this compound showed higher efficacy than standard treatments like pyrazinamide .

Q & A

Basic Research Questions

Q. What are the essential safety precautions when handling 2,5-Dichlorothiazole in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Conduct reactions involving volatile byproducts in a fume hood or glovebox to minimize inhalation risks .

- Store waste separately in labeled, chemically resistant containers and dispose via certified hazardous waste management services to prevent environmental contamination .

- Refer to Safety Data Sheets (SDS) for specific first-aid measures, including rinsing eyes with water for 15 minutes and seeking medical attention if exposed .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer :

- Synthesis Protocol :

- Reflux 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization in water-ethanol (yield: ~65%) .

- Optimize reaction time, solvent polarity, and temperature gradients to reduce side products. For example, extending reflux time to 24 hours may improve cyclization efficiency .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm structural integrity by matching peaks with reference data (e.g., thiazole ring protons at δ 7.2–8.1 ppm) .

- FT-IR : Identify functional groups (e.g., C-Cl stretching at 550–600 cm⁻¹) .

- Chromatography :

- HPLC-UV : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- GC-MS : Detect volatile impurities and quantify trace byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across different studies?

- Methodological Answer :

- Bias Mitigation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reevaluate experimental design and ensure blinding/allocation concealment .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and identify confounding variables (e.g., solvent effects in bioassays) .

- Dose-Response Validation : Replicate assays with standardized positive/negative controls (e.g., IC₅₀ comparisons) and report effect sizes with 95% confidence intervals .

Q. What computational chemistry approaches are recommended for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) sites, focusing on electron-deficient thiazole rings .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) .

- QSAR Models : Corrogate substituent effects with biological activity using descriptors like Hammett constants (σ) and logP values .

Q. What methodological considerations are critical when designing kinetic studies to investigate this compound's stability under various conditions?

- Methodological Answer :

- Experimental Design :

- Use pseudo-first-order kinetics by maintaining excess reactants (e.g., 10:1 ratio of nucleophile to this compound) .

- Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm and calculate rate constants (k) using linear regression .

- Environmental Factors :

- Test pH-dependent hydrolysis (e.g., buffer solutions from pH 2–12) and thermal stability (25–80°C) to identify degradation thresholds .

- Data Reporting : Include Arrhenius plots and Eyring equations to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.